Brasofensine maleate

Übersicht

Beschreibung

Brasofensine maleate is a phenyltropane dopamine reuptake inhibitor that was under development by Bristol-Myers Squibb and NeuroSearch for the treatment of Parkinson’s and Alzheimer’s diseases . It is known for its ability to inhibit the synaptic dopamine transporter, thereby increasing dopamine levels in the brain .

Vorbereitungsmethoden

Brasofensin-Maleat wird durch eine Reihe chemischer Reaktionen synthetisiert, bei denen die Phenyltropanstruktur gebildet wird. Die Syntheseroute umfasst typischerweise die folgenden Schritte:

Bildung des Tropanrings: Dies beinhaltet die Cyclisierung geeigneter Vorläufer, um die Tropanringstruktur zu bilden.

Einführung der Dichlorphenylgruppe: Dieser Schritt beinhaltet die Addition der Dichlorphenylgruppe an den Tropanring.

Bildung der Methyloximgruppe: Der letzte Schritt beinhaltet die Bildung der Methyloximgruppe durch eine Reaktion mit geeigneten Reagenzien.

Analyse Chemischer Reaktionen

Isomerization of Methyloxime

The methyloxime group (-CH₂-N-O-) undergoes pH-dependent isomerization:

-

Conditions : Accelerated in aqueous solutions (pH 7.4, 37°C) .

-

Impact : The (Z)-isomer shows altered dopamine transporter (DAT) binding affinity, reducing pharmacological efficacy .

Demethylation Reactions

Brasofensine undergoes hepatic metabolism via cytochrome P450 enzymes:

-

O-demethylation : Cleavage of methoxy groups produces hydroxylated metabolites (M1, M2) .

-

N-demethylation : Removes methyl groups from the tropane nitrogen, forming polar derivatives .

Example :

Oxidative Degradation

Exposure to oxidizing agents (e.g., H₂O₂, O₂) leads to:

-

N-oxidation : Formation of N-oxide derivatives.

-

Aromatic ring hydroxylation : Introduces hydroxyl groups on the dichlorophenyl moiety .

Metabolic Pathways

| Reaction Type | Metabolites Formed | Enzymes Involved | Biological Half-Life |

|---|---|---|---|

| O-demethylation | M1, M2 | CYP3A4, CYP2D6 | ~24 hours (humans) |

| N-demethylation | N-desmethylbrasofensine | CYP3A4 | ~24 hours (humans) |

| Glucuronidation | Glucuronide conjugates | UGT1A1, UGT2B7 | N/A |

| Isomerization | BMS-205912 (Z-isomer) | Non-enzymatic | N/A |

Data from human pharmacokinetic studies .

Pharmacological Activity and Reaction Impact

Brasofensine’s reactions directly influence its monoamine reuptake inhibition profile:

| Transporter | EC₅₀ (nM) | Impact of Metabolites |

|---|---|---|

| DAT | 0.79 | Reduced by (Z)-isomer |

| NET | 3.13 | Minimal change |

| SERT | 18.0 | Unaffected |

Wissenschaftliche Forschungsanwendungen

Clinical Studies

- Safety and Tolerability : A study conducted on eight male patients with moderate Parkinson's disease assessed the safety and tolerability of brasofensine at doses ranging from 0.5 to 4 mg. The results indicated that brasofensine was well tolerated, with adverse events being generally mild, including headache and insomnia .

- Pharmacokinetics : The pharmacokinetic profile demonstrated that maximum plasma concentrations (Cmax) increased with dosage, reaching up to 3.27 ng/mL at 4 mg after four hours post-administration. The area under the curve (AUC) showed a greater than proportional increase relative to the dose, indicating a nonlinear pharmacokinetic behavior .

- Motor Performance : Despite the favorable safety profile, no significant improvements in motor performance were observed based on the Unified Parkinson's Disease Rating Scale (UPDRS) at any dose level. This highlights a potential limitation in its efficacy as a standalone treatment .

Comparative Analysis with Other Treatments

To put brasofensine's effects into context, it is useful to compare it with other treatments for Parkinson's disease:

Study on Combination Therapy

A notable study investigated brasofensine in combination with levodopa/carbidopa in patients with advanced Parkinson’s disease. The study aimed to evaluate whether brasofensine could enhance the effects of levodopa while mitigating its side effects. Preliminary findings suggested that while brasofensine was safe when combined with standard therapy, it did not significantly improve overall motor function compared to levodopa alone .

Wirkmechanismus

The primary mechanism of action of brasofensine maleate involves the inhibition of the synaptic dopamine transporter. When dopamine is released into the synaptic cleft, this compound prevents it from being reabsorbed back into the source nerve cell, thereby prolonging the period of synaptic activity . This leads to increased dopamine levels in the brain, which can help alleviate symptoms of neurodegenerative diseases .

Vergleich Mit ähnlichen Verbindungen

Brasofensin-Maleat ist anderen Dopamin-Wiederaufnahmehemmern wie Methylphenidat und Kokain ähnlich. Es ist einzigartig in seiner spezifischen Struktur und dem Vorhandensein der Methyloximgruppe, die zu seinem einzigartigen pharmakologischen Profil beiträgt . Ähnliche Verbindungen umfassen:

Methylphenidat: Ein weiterer Dopamin-Wiederaufnahmehemmer, der zur Behandlung von Aufmerksamkeitsdefizit-Hyperaktivitätsstörung eingesetzt wird.

Biologische Aktivität

Brasofensine maleate, a compound under investigation primarily for its potential in treating Parkinson's disease (PD), exhibits notable biological activity primarily through its action as a dopamine reuptake inhibitor. This article delves into the pharmacokinetics, mechanisms of action, and clinical findings related to brasofensine, supported by relevant data tables and case studies.

Brasofensine functions mainly as a dopamine transporter (DAT) and norepinephrine transporter (NET) inhibitor. By inhibiting these transporters, brasofensine increases the availability of dopamine and norepinephrine in the synaptic cleft, which is crucial for managing motor symptoms associated with Parkinson's disease.

- Dopamine Reuptake Inhibition : Brasofensine enhances dopaminergic signaling by preventing the reuptake of dopamine, thereby increasing its concentration in the brain.

- Serotonin Modulation : It also interacts with serotonin transporters, modulating serotonin levels, which can influence mood and motor control .

Pharmacokinetics

The pharmacokinetic profile of brasofensine reveals significant differences across species:

| Parameter | Rats | Monkeys | Humans |

|---|---|---|---|

| Absorption | Rapid | Rapid | 3-8 hours |

| Peak Plasma Concentration | 0.5-1 hr | 0.5-1 hr | ~24 hr |

| Half-life | ~2 hours | ~4 hours | ~24 hours |

| Major Metabolites | O- and N-demethylation; glucuronides | Similar to rats | Similar to rats |

Brasofensine undergoes extensive first-pass metabolism in humans, leading to different pharmacokinetic behaviors compared to animal models .

Clinical Studies

Several clinical trials have evaluated the efficacy and safety of brasofensine in patients with Parkinson's disease:

-

Monotherapy in Marmosets : In studies involving MPTP-lesioned common marmosets:

- A dose of 0.5 mg brasofensine significantly increased motor activity without inducing dyskinesia or hyperactivity over an 11-day treatment period .

- Higher doses (0.5, 1.0, and 2.5 mg/kg) further enhanced motor activity counts and reduced parkinsonian disability when administered alone or in combination with low-dose L-DOPA .

- Human Trials : A crossover study involving eight men with moderate PD assessed doses up to 4 mg:

Case Study Insights

A notable case study involved a randomized, double-blind trial where patients received varying doses of brasofensine alongside their regular L-DOPA treatment:

- The study aimed to measure changes in UPDRS scores and other motor function tests.

- Despite the expectation that brasofensine would enhance L-DOPA efficacy, results indicated no significant improvements in motor function tests or reduction in dyskinesia severity at any dose level tested .

Adverse Effects

The safety profile of brasofensine has been generally favorable:

Eigenschaften

CAS-Nummer |

173830-14-3 |

|---|---|

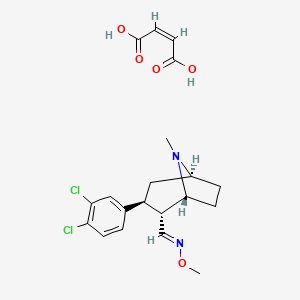

Molekularformel |

C20H24Cl2N2O5 |

Molekulargewicht |

443.3 g/mol |

IUPAC-Name |

(Z)-but-2-enedioic acid;(E)-1-[(1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine |

InChI |

InChI=1S/C16H20Cl2N2O.C4H4O4/c1-20-11-4-6-16(20)13(9-19-21-2)12(8-11)10-3-5-14(17)15(18)7-10;5-3(6)1-2-4(7)8/h3,5,7,9,11-13,16H,4,6,8H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b19-9+;2-1-/t11-,12+,13+,16+;/m0./s1 |

InChI-Schlüssel |

XVXRAWKEYKMWFS-YGPNHCCBSA-N |

SMILES |

CN1C2CCC1C(C(C2)C3=CC(=C(C=C3)Cl)Cl)C=NOC.C(=CC(=O)O)C(=O)O |

Isomerische SMILES |

CN1[C@H]2CC[C@@H]1[C@@H]([C@H](C2)C3=CC(=C(C=C3)Cl)Cl)/C=N/OC.C(=C\C(=O)O)\C(=O)O |

Kanonische SMILES |

CN1C2CCC1C(C(C2)C3=CC(=C(C=C3)Cl)Cl)C=NOC.C(=CC(=O)O)C(=O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

NS-2214; BMS-204756-07; NS 2214; NS2214; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.